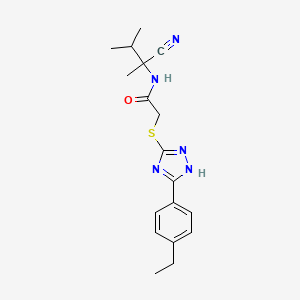

N-(2-Cyano-3-methylbutan-2-yl)-2-((5-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(2-cyano-3-methylbutan-2-yl)-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5OS/c1-5-13-6-8-14(9-7-13)16-20-17(23-22-16)25-10-15(24)21-18(4,11-19)12(2)3/h6-9,12H,5,10H2,1-4H3,(H,21,24)(H,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILHACQMXFLZCKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NC(=NN2)SCC(=O)NC(C)(C#N)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-Cyano-3-methylbutan-2-yl)-2-((5-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by the following properties:

| Property | Details |

|---|---|

| Molecular Formula | C16H20N4OS |

| Molecular Weight | 320.42 g/mol |

| IUPAC Name | N-(2-Cyano-3-methylbutan-2-yl)-2-((5-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide |

| CAS Number | [Not available] |

The presence of a cyano group, triazole ring, and thioacetamide moiety suggests diverse interactions with biological targets, which may lead to varied pharmacological effects.

The mechanism of action of this compound is hypothesized to involve:

- Enzyme Interaction : The cyano and triazole groups may facilitate binding to enzyme active sites, potentially inhibiting or modulating their activity.

- Receptor Modulation : The structural components may interact with specific receptors, influencing signaling pathways related to various biological processes.

- Antioxidant Activity : The thioacetamide moiety could contribute to antioxidant properties, protecting cells from oxidative stress.

Biological Activity

Recent studies have highlighted several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary evaluations have shown that compounds with similar structures exhibit antimicrobial properties against various pathogens. For instance, derivatives containing triazole rings are often tested for their efficacy against bacterial and fungal strains .

- Antidepressant Potential : Research on nitrogen-containing heterocycles has indicated that compounds analogous to this structure may possess antidepressant activity. In animal models, certain derivatives demonstrated significant efficacy in reducing depressive behaviors .

- Anticancer Effects : Some studies suggest that triazole-containing compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanisms often involve the modulation of cell cycle regulators and apoptosis-related proteins .

Case Studies

Several case studies have been conducted to evaluate the biological activity of similar compounds:

- Study on Antimicrobial Efficacy :

- Evaluation of Antidepressant Activity :

Comparison with Similar Compounds

Research Implications

The target compound’s unique cyano-alkyl and 4-ethylphenyl groups warrant further investigation into its pharmacokinetic profile and target specificity. Comparative studies with VUAA1 and OLC15 could elucidate structure-activity relationships for designing next-generation insect olfactory modulators or therapeutic agents.

Data Gaps :

- Direct bioactivity assays (e.g., EC50/IC50) are needed to validate hypothesized Orco interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.